2-amino-1-(2-methylcyclohexyl)ethan-1-onehydrochloride,Mixtureofdiastereomers
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Overview
Description
2-amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride, mixture of diastereomers, is a versatile chemical compound with a molecular formula of C9H18ClNO and a molecular weight of 191.7 g/mol . This compound is known for its high purity and is used in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride involves several steps. One common method includes the combination reaction of isobutene, chlorine, and methyl cyanide. This reaction produces N-[1-(chloromethyl)propyl] acetyl chloroamine, which undergoes hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride stands out due to its unique structural features and high purity. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry .
Properties
IUPAC Name |
2-amino-1-(2-methylcyclohexyl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-7-4-2-3-5-8(7)9(11)6-10;/h7-8H,2-6,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEGTIHJLDPFKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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